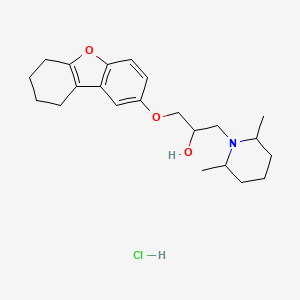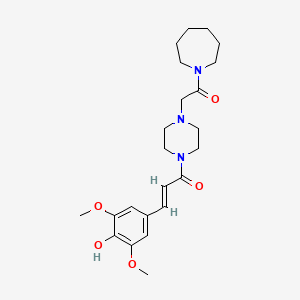
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine is a complex organic compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and hydroxy groups in the cinnamoyl moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethoxy-4-hydroxycinnamic acid: This can be achieved through the esterification of 3,5-dimethoxy-4-hydroxybenzaldehyde with malonic acid, followed by decarboxylation.
Formation of the cinnamoyl chloride: The cinnamic acid derivative is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with hexahydroazepine: The cinnamoyl chloride is reacted with hexahydroazepine in the presence of a base such as triethylamine to form the intermediate amide.
Introduction of the piperazine moiety: The intermediate amide is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The cinnamoyl double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of the corresponding ketone derivative.
Reduction: Formation of the saturated cinnamoyl derivative.
Substitution: Formation of demethylated or substituted derivatives.
Scientific Research Applications
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines.
Enzyme inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine
- N-(3,4-Dimethoxycinnamoyl)anthranilic acid
- N-(3,4-Dihydroxycinnamoyl)anthranilic acid
Uniqueness
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-hexahydroazepinylcarbonylmethylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.
Properties
CAS No. |
57061-77-5 |
|---|---|
Molecular Formula |
C23H33N3O5 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(E)-1-[4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl]-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H33N3O5/c1-30-19-15-18(16-20(31-2)23(19)29)7-8-21(27)26-13-11-24(12-14-26)17-22(28)25-9-5-3-4-6-10-25/h7-8,15-16,29H,3-6,9-14,17H2,1-2H3/b8-7+ |
InChI Key |
WXBSCAIHDQWKBV-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
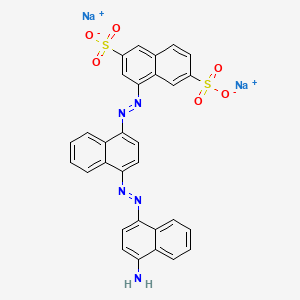
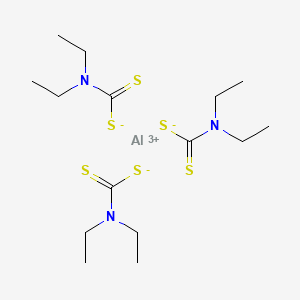
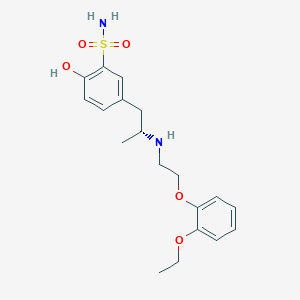


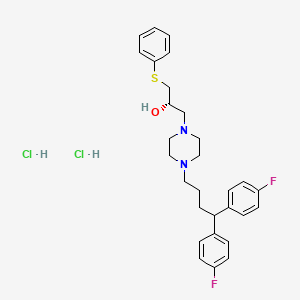
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)

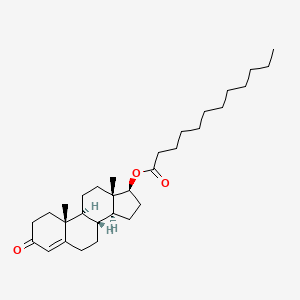

![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)

